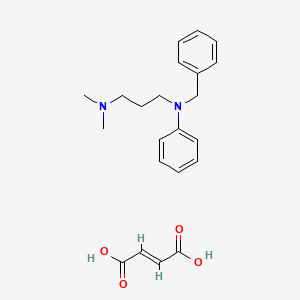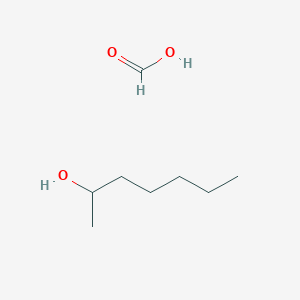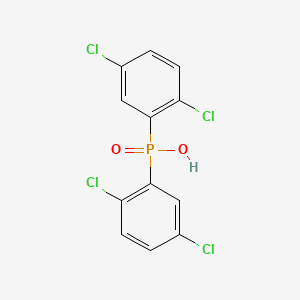
I+/--(Phenylmethyl)-4-morpholineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
I+/–(Phenylmethyl)-4-morpholineethanol is a complex organic compound that features a phenylmethyl group attached to a morpholine ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of I+/–(Phenylmethyl)-4-morpholineethanol typically involves the reaction of phenylmethyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the phenylmethyl chloride, resulting in the formation of the desired product. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of I+/–(Phenylmethyl)-4-morpholineethanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
I+/–(Phenylmethyl)-4-morpholineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Phenylmethyl-4-morpholinecarboxylic acid.
Reduction: Phenylmethyl-4-morpholineethanolamine.
Substitution: Nitro-phenylmethyl-4-morpholineethanol or bromo-phenylmethyl-4-morpholineethanol.
Applications De Recherche Scientifique
I+/–(Phenylmethyl)-4-morpholineethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of I+/–(Phenylmethyl)-4-morpholineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethylamine: Shares the phenylmethyl group but lacks the morpholine and ethanol moieties.
Morpholineethanol: Contains the morpholine and ethanol groups but lacks the phenylmethyl group.
Phenylmethylmorpholine: Similar structure but without the ethanol moiety.
Uniqueness
I+/–(Phenylmethyl)-4-morpholineethanol is unique due to its combination of a phenylmethyl group, a morpholine ring, and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
100618-58-4 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
1-morpholin-4-yl-3-phenylpropan-2-ol |
InChI |
InChI=1S/C13H19NO2/c15-13(10-12-4-2-1-3-5-12)11-14-6-8-16-9-7-14/h1-5,13,15H,6-11H2 |
Clé InChI |
JNRZHFJTKZXBFV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
methanethione](/img/structure/B14333271.png)
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)


![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)

![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)


